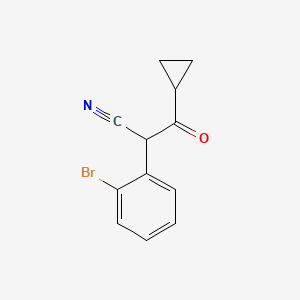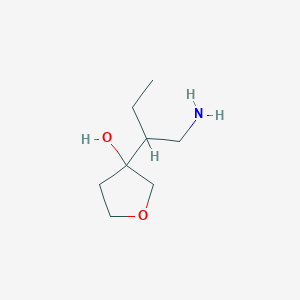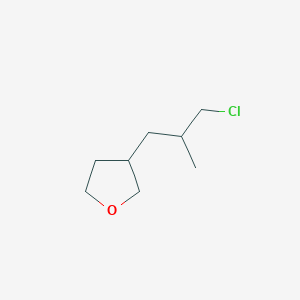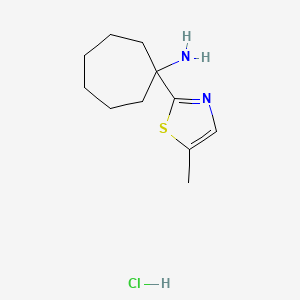![molecular formula C7H10BrN3 B13197149 4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13197149.png)
4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and methyl groups in its structure can influence its reactivity and properties, making it a valuable compound for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with suitable reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Cyclization Reactions: The pyrazolo[1,5-a]pyrazine core can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyrazine derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound, forming different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound can be used as a probe to study biological processes and interactions, particularly those involving nucleic acids and proteins.
Chemical Synthesis:
Wirkmechanismus
The mechanism of action of 4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity, making it a valuable scaffold for drug design. The exact molecular pathways involved would depend on the specific biological target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-methyl-1H-pyrazole: A precursor in the synthesis of 4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of both bromine and methyl groups provides opportunities for further functionalization and derivatization, making it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C7H10BrN3 |
|---|---|
Molekulargewicht |
216.08 g/mol |
IUPAC-Name |
4-bromo-5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H10BrN3/c1-10-4-5-11-6(7(10)8)2-3-9-11/h2-3,7H,4-5H2,1H3 |
InChI-Schlüssel |
VLLRLAUVONHJCR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN2C(=CC=N2)C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13197068.png)
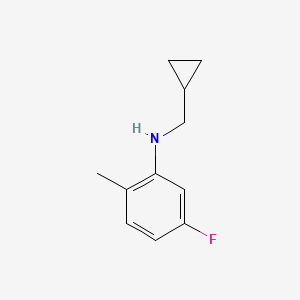
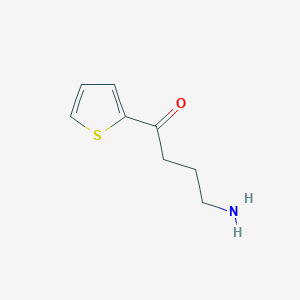
methanol](/img/structure/B13197082.png)
![5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13197089.png)
![Methyl 3-[(2-aminoethyl)sulfanyl]propanoate](/img/structure/B13197093.png)

![3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13197104.png)
